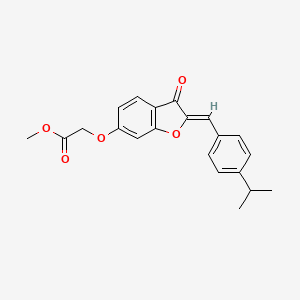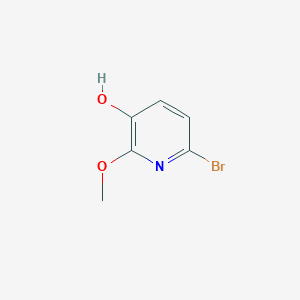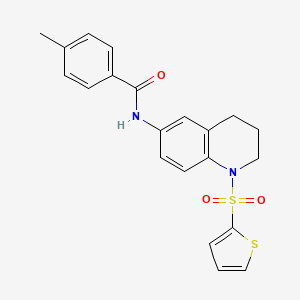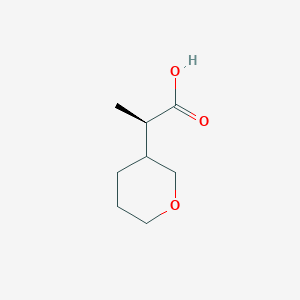
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H17FN4O2 and its molecular weight is 388.402. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Effects
A study highlights the synthesis of novel urea derivatives with primaquine and hydroxy or halogen substituted benzene moieties, which exhibit significant antiproliferative effects. The derivatives showed moderate to strong activity against various cancer cell lines, particularly breast carcinoma MCF-7 cell line, with some compounds displaying high antioxidant activity and antimicrobial effects (Perković et al., 2016).
Antimicrobial Properties
Several synthesized quinazolinone derivatives have been reported to show potent antibacterial and antifungal activities. One study on pyrido quinazolones highlights the synthesis of these compounds and their effectiveness against various bacterial and fungal strains (Singh & Pandey, 2006).
Synthesis and Optimization
Research on the synthesis of related compounds, like 7-fluoroquinazoline-2,4-diol, an intermediate of anticancer drugs, demonstrates methods for efficient synthesis and optimization, contributing to the development of pharmaceuticals (Zhou et al., 2019).
Antagonistic Effects on Receptors
Certain urea derivatives, such as isoquinoline and quinazoline urea derivatives, have been found to bind to human adenosine A(3) receptors. These compounds have potential applications in therapeutic strategies targeting various disorders, as indicated by their receptor affinity and antagonistic properties (Muijlwijk-Koezen et al., 2000).
Applications in Solar Energy
In the field of renewable energy, certain cyanine dyes related to quinazolinone compounds have been used to improve photoelectric conversion in dye-sensitized solar cells. These studies suggest potential applications in solar energy technologies (Wu et al., 2009).
Alzheimer's Disease Treatment
New benzofuranylthiazole derivatives containing aryl-urea moieties have shown potential as multitasking agents in Alzheimer's disease. These compounds exhibit dual acetylcholinesterase and butyrylcholinesterase inhibitory activity, along with antioxidant capacities, indicating their potential in treating neurodegenerative diseases (Kurt et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2-fluorobenzoyl isocyanate, followed by reduction and cyclization to form the final product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "2-fluorobenzoyl isocyanate", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2-fluorobenzoyl isocyanate in the presence of acetic acid and ethanol to form (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea.", "Step 2: Reduction of the imine group in the product using sodium borohydride in ethanol to form the corresponding amine.", "Step 3: Cyclization of the amine group with the carbonyl group in the product in the presence of acetic acid to form the final product, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea." ] } | |
Número CAS |
899728-60-0 |
Nombre del producto |
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea |
Fórmula molecular |
C22H17FN4O2 |
Peso molecular |
388.402 |
Nombre IUPAC |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C22H17FN4O2/c23-17-11-5-7-13-19(17)24-21(28)26-20-16-10-4-6-12-18(16)25-22(29)27(20)14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,24,26,28) |
Clave InChI |
CPHUPKACHPLJRZ-LHLOQNFPSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzyl-N-(furan-2-ylmethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2774029.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2774033.png)


![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2774038.png)

![4-(4-fluorobenzyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774041.png)


![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2774045.png)
![3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)propyl acetate](/img/structure/B2774048.png)
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2774049.png)
![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)
![5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2774052.png)